Bromazolam

Vue d'ensemble

Description

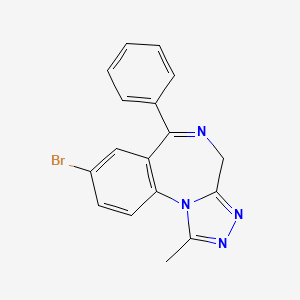

Le Bromazolam, également connu sous le nom de 8-bromo-6-phényl-1-méthyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazépine, est un composé triazolobenzodiazépine. Il a été synthétisé pour la première fois en 1976 mais n'a jamais été commercialisé pour un usage médical. Le this compound a attiré l'attention en tant que drogue de synthèse et a été identifié pour la première fois en Suède en 2016. Il est structurellement similaire à l'alprazolam, avec un atome de brome remplaçant l'atome de chlore .

Applications De Recherche Scientifique

Bromazolam has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of benzodiazepines.

Biology: Studied for its effects on the central nervous system and its interaction with gamma-aminobutyric acid (GABA) receptors.

Medicine: Investigated for its potential therapeutic effects, although not approved for medical use.

Mécanisme D'action

Target of Action

Bromazolam, a triazolobenzodiazepine, primarily targets the GABA-A receptors . These receptors are the principal inhibitory neurotransmitters in the central nervous system (CNS) . This compound is a non-subtype selective agonist at the benzodiazepine site of GABA-A receptors, with a binding affinity of 2.81 nM at the α1 subtype, 0.69 nM at α2, and 0.62 nM at α5 .

Mode of Action

This compound binds to the GABA-A receptor, producing a conformational change and potentiating its inhibitory effects . This interaction enhances the effect of GABA, leading to increased inhibition of neuronal activity . The result is a decrease in neuronal excitability and an overall reduction in the communication between neurons .

Biochemical Pathways

This compound’s action on GABA-A receptors initiates a chain of events that leads to the hyperpolarization of neurons and a decrease in neuronal excitability . This action affects various biochemical pathways, leading to the typical effects of benzodiazepines, such as muscle relaxation, amnesia, sedation, anxiolysis, and anticonvulsive activity .

Pharmacokinetics

This compound is completely absorbed in humans, with a mean half-life of 11.9 hours . Its bioavailability is 84% following oral administration . The time to peak plasma level is 1-4 hours . This compound’s metabolism involves N-glucuronidation, catalyzed by UGT1A4 and UGT2B10 . The formation of α-hydroxy this compound glucuronide is catalyzed by UGT2B4, and 4-hydroxy this compound glucuronidation is catalyzed by UGT1A3, UGT1A6, UGT1A9, UGT2B7, and UGT2B15 .

Result of Action

The molecular and cellular effects of this compound’s action are primarily inhibitory. By enhancing the effect of GABA, this compound decreases neuronal excitability, leading to sedative and anxiolytic effects . Adverse effects can include somnolence, impaired balance, ataxia, loss of coordination, impaired thinking and self-assessment capability, muscle weakness, confusion, slurred speech, blurred vision, amnesia, dizziness, drowsiness, lethargy, fatigue, and palpitations . At high doses, it could induce delirium, auditory and visual hallucinations, seizures, deep sleep, and coma .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can significantly impact its effects. This compound, like other benzodiazepine-like compounds, can cause central nervous system depression when combined with other medications or drugs . The abuse potential of this compound is also notable, with studies showing that even short-term use could lead to tolerance and psychological, as well as physical dependence .

Analyse Biochimique

Biochemical Properties

Bromazolam interacts with the gamma-aminobutyric acid type A (GABA_A) receptors in the brain. It acts as a non-subtype selective agonist at the benzodiazepine site of these receptors, with binding affinities of 2.81 nM at the alpha-1 subtype, 0.69 nM at the alpha-2 subtype, and 0.62 nM at the alpha-5 subtype . By binding to these receptors, this compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and producing its sedative and anxiolytic effects.

Cellular Effects

This compound influences various types of cells and cellular processes. It enhances the inhibitory neurotransmission mediated by GABA_A receptors, leading to hyperpolarization of neurons and reduced neuronal excitability. This results in muscle relaxation, sedation, and anxiolysis. This compound also affects cell signaling pathways by modulating the activity of GABA_A receptors, which can influence gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the benzodiazepine site on GABA_A receptors. This binding increases the affinity of GABA for its receptor, enhancing the inhibitory effects of GABA on neuronal activity. This compound does not directly activate the GABA_A receptors but potentiates the effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons . This results in the sedative, anxiolytic, and muscle relaxant effects observed with this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound produces sedative and anxiolytic effects without significant adverse effects. At higher doses, this compound can cause muscle relaxation, amnesia, and sedation. Toxic or adverse effects, such as respiratory depression and motor impairment, have been observed at high doses . The threshold effects and dose-response relationship of this compound are important considerations for its therapeutic use.

Metabolic Pathways

This compound undergoes biotransformation in the body, primarily through hepatic metabolism. The metabolic pathways of this compound involve phase I and phase II reactions. In phase I metabolism, this compound is hydroxylated and demethylated by cytochrome P450 enzymes. In phase II metabolism, the metabolites are conjugated with glucuronic acid or sulfate, facilitating their excretion . The enzymes involved in the metabolism of this compound include cytochrome P450 isoforms, such as CYP3A4 and CYP2C19.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its pharmacological effects. This compound interacts with transporters and binding proteins, such as albumin, which can influence its distribution and localization within the body . The transport and distribution of this compound are important factors in determining its pharmacokinetics and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it interacts with GABA_A receptors on the neuronal cell membrane. This compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its localization within the central nervous system is crucial for its activity and function . The subcellular localization of this compound is an important aspect of its pharmacological profile.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse du Bromazolam implique l'introduction d'un atome de brome dans la structure benzodiazépine. Le processus commence généralement par la formation d'un noyau triazolobenzodiazépine, suivi d'une bromation en position 8. Les conditions de réaction impliquent souvent l'utilisation de brome ou d'un agent bromant sous des conditions contrôlées de température et de solvant .

Méthodes de Production Industrielle : La production industrielle du this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et l'extensibilité du processus de production .

Analyse Des Réactions Chimiques

Types de Réactions : Le Bromazolam subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des métabolites hydroxylés.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.

Substitution : Le this compound peut subir des réactions de substitution, où l'atome de brome est remplacé par d'autres substituants.

Réactifs et Conditions Communes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les thiols.

Principaux Produits Formés :

Oxydation : Dérivés hydroxylés du this compound.

Réduction : Formes réduites du this compound.

Substitution : Dérivés substitués avec différents groupes fonctionnels.

4. Applications de la Recherche Scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme étalon de référence en chimie analytique pour la détection et la quantification des benzodiazépines.

Biologie : Étudié pour ses effets sur le système nerveux central et son interaction avec les récepteurs de l'acide gamma-aminobutyrique (GABA).

Médecine : Enquête sur ses effets thérapeutiques potentiels, bien qu'il ne soit pas approuvé pour un usage médical.

5. Mécanisme d'Action

Le this compound exerce ses effets en modulant les actions de l'acide gamma-aminobutyrique (GABA), le principal neurotransmetteur inhibiteur du système nerveux central. Il se lie au récepteur GABA-A, produisant un changement conformationnel et potentialisant ses effets inhibiteurs. Cette interaction amplifie l'effet du GABA, conduisant à une inhibition accrue de l'activité neuronale et à une réduction de l'excitabilité neuronale .

Comparaison Avec Des Composés Similaires

Le Bromazolam est similaire à d'autres benzodiazépines telles que l'alprazolam, le fluthis compound et le clonazolam. Il est unique en raison de la présence d'un atome de brome en position 8, ce qui le distingue de ses analogues :

Alprazolam : Atome de chlore en position 8.

Fluthis compound : Atome de fluor en position 2 sur le cycle phényle.

Clonazolam : Atome de chlore en position 2 sur le cycle phényle.

Ces différences structurelles contribuent à des variations dans leurs profils pharmacologiques et leur puissance.

Propriétés

IUPAC Name |

8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEIOBKDDQAYCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901024058 | |

| Record name | Bromazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71368-80-4 | |

| Record name | 8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71368-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071368804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMC9OT97Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.